
4,7-Dichloroindole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloroindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroindole-3-carboxylic Acid typically involves the chlorination of indole-3-carboxylic acid. One common method is the reaction of indole-3-carboxylic acid with thionyl chloride in the presence of a catalyst, followed by chlorination with chlorine gas under controlled conditions . Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4,7-Dichlorindol-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Chinonen oder anderen oxidierten Derivaten.
Reduktion: Bildung von Alkoholen oder anderen reduzierten Formen.
Substitution: Bildung von substituierten Indol-Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4,7-Dichlorindol-3-carbonsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 4,7-Dichlorindol-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Chloratome der Verbindung verstärken ihre Fähigkeit, mit biologischen Molekülen zu interagieren, und hemmen möglicherweise Enzyme oder Rezeptoren, die an Krankheitsprozessen beteiligt sind . Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Ähnliche Verbindungen:
Indol-3-carbonsäure: Eine Stammverbindung mit ähnlichen biologischen Aktivitäten, jedoch ohne die durch die Chloratome verbesserte Reaktivität.
4-Chlorindol-3-carbonsäure: Ein monochloriertes Derivat mit mittlerer Reaktivität und Anwendungen.
7-Chlorindol-3-carbonsäure: Ein weiteres monochloriertes Derivat mit unterschiedlichen Eigenschaften und Anwendungen.
Einzigartigkeit: Diese zweifache Chlorierung bietet ein Gleichgewicht zwischen Stabilität und Reaktivität, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht .
Wirkmechanismus
The mechanism of action of 4,7-Dichloroindole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxylic Acid: A parent compound with similar biological activities but lacking the enhanced reactivity provided by chlorine atoms.
4-Chloroindole-3-carboxylic Acid: A mono-chlorinated derivative with intermediate reactivity and applications.
7-Chloroindole-3-carboxylic Acid: Another mono-chlorinated derivative with distinct properties and uses.
Uniqueness: This dual chlorination provides a balance between stability and reactivity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5Cl2NO2 |
|---|---|
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
4,7-dichloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-7(5)4(3-12-8)9(13)14/h1-3,12H,(H,13,14) |
InChI-Schlüssel |
KJLPACQPSMBYAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


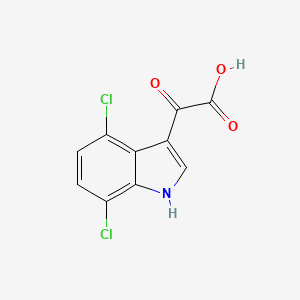
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
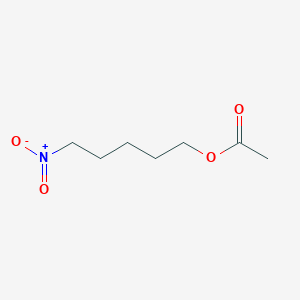
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
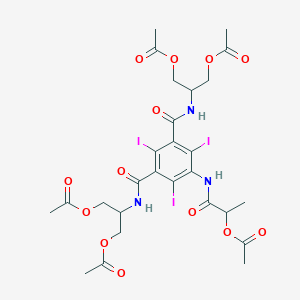
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

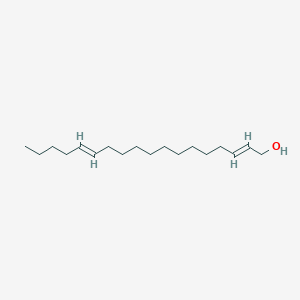

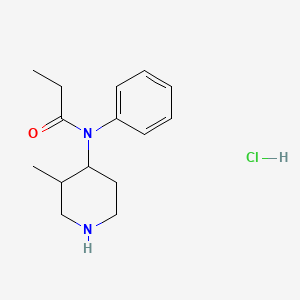

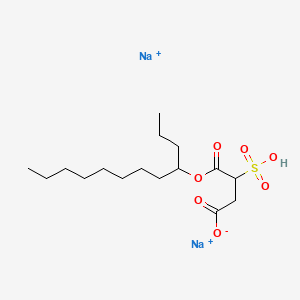
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)
